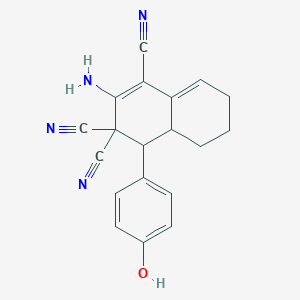![molecular formula C22H18BrN3O B404690 4-{5-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]-1,3-BENZOXAZOL-2-YL}-N,N-DIMETHYLANILINE](/img/structure/B404690.png)
4-{5-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]-1,3-BENZOXAZOL-2-YL}-N,N-DIMETHYLANILINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{5-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]-1,3-BENZOXAZOL-2-YL}-N,N-DIMETHYLANILINE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzylidene group substituted with a bromine atom, linked to a benzooxazole ring system that is further substituted with a dimethylamino group. The intricate structure of this compound makes it a subject of study in organic chemistry, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]-1,3-BENZOXAZOL-2-YL}-N,N-DIMETHYLANILINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzylidene Intermediate: The initial step involves the condensation of 4-bromo-benzaldehyde with an appropriate amine to form the benzylidene intermediate.
Cyclization to Form Benzooxazole: The intermediate undergoes cyclization with o-aminophenol derivatives to form the benzooxazole ring system.
Substitution with Dimethylamino Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-{5-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]-1,3-BENZOXAZOL-2-YL}-N,N-DIMETHYLANILINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzylidene group.
Substitution: The bromine atom in the benzylidene group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of benzooxazole oxides.
Reduction: Formation of reduced benzylidene derivatives.
Substitution: Formation of substituted benzylidene derivatives.
Wissenschaftliche Forschungsanwendungen
4-{5-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]-1,3-BENZOXAZOL-2-YL}-N,N-DIMETHYLANILINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the field of oncology.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 4-{5-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]-1,3-BENZOXAZOL-2-YL}-N,N-DIMETHYLANILINE involves its interaction with specific molecular targets. The compound’s structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. For instance, its interaction with DNA or proteins can lead to changes in cellular processes, making it a candidate for drug development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyphenethylamine: A compound with similar structural features but different functional groups.
2-(4-Chlorophenyl)ethylamine: Another structurally related compound with a chlorine substituent instead of bromine.
Phenethylamine: A simpler compound with a similar core structure but lacking the benzooxazole ring system.
Uniqueness
4-{5-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]-1,3-BENZOXAZOL-2-YL}-N,N-DIMETHYLANILINE is unique due to its combination of a bromine-substituted benzylidene group and a dimethylamino-substituted benzooxazole ring. This unique structure imparts specific electronic and steric properties, making it distinct from other similar compounds and valuable for various applications.
Eigenschaften
Molekularformel |
C22H18BrN3O |
|---|---|
Molekulargewicht |
420.3g/mol |
IUPAC-Name |
4-[5-[(4-bromophenyl)methylideneamino]-1,3-benzoxazol-2-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C22H18BrN3O/c1-26(2)19-10-5-16(6-11-19)22-25-20-13-18(9-12-21(20)27-22)24-14-15-3-7-17(23)8-4-15/h3-14H,1-2H3 |
InChI-Schlüssel |
VNJLUJMOYWEPSU-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC=C(C=C4)Br |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,11-Bis(2-methylphenyl)-7,14-diphenyl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone](/img/structure/B404608.png)
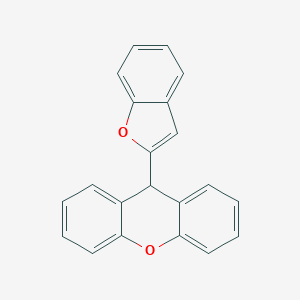
![N-(2-methylphenyl)-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)amine](/img/structure/B404611.png)
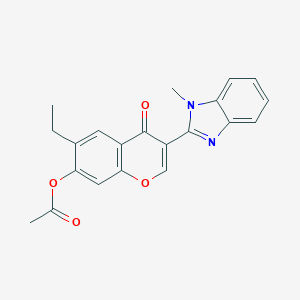
![2-Phenyl-5-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B404613.png)

![2-[(3-methylphenyl)(phenyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B404619.png)
![N-[4-(dimethylamino)benzylidene]-N-(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)amine](/img/structure/B404623.png)
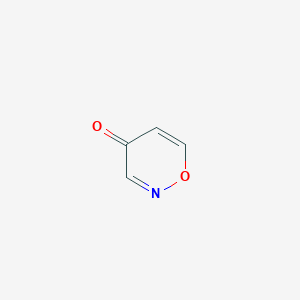
![Methyl 4-({4-[acetyl(methyl)amino]phenyl}amino)-4-oxobutanoate](/img/structure/B404628.png)
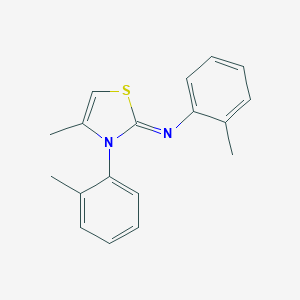
![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B404635.png)
![6-(Bromomethyl)-4-methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-yl methyl sulfide](/img/structure/B404636.png)
